tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Overview
Description
Tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate: is a chemical compound with the molecular formula C₁₄H₁₄ClN₃O₄. It belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitro group (-NO₂) and a chloro group (-Cl) on the imidazo[4,5-b]pyridine ring, and a tert-butyl ester group attached to the carboxylate.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Nitration Reaction: The pyridine derivative undergoes nitration to introduce the nitro group at the 5-position of the ring. This is usually achieved using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating agent.
Chlorination Reaction: The nitro-substituted pyridine is then subjected to chlorination to introduce the chloro group at the 7-position. This can be done using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Esterification Reaction: Finally, the carboxylate group is esterified using tert-butanol (t-BuOH) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid (HCl), to form the tert-butyl ester.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and continuous flow systems are used to ensure efficient and consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Types of Reactions:
Oxidation Reactions: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.
Reduction Reactions: The nitro group can be reduced to an amine group (-NH₂) using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation catalysts.
Substitution Reactions: The chloro group can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, through nucleophilic substitution reactions.
Esterification/Deprotection Reactions: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Iron (Fe), hydrogen (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Esterification/Deprotection: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation Products: Nitroso derivatives, higher oxidation state compounds
Reduction Products: Amines, hydrazines
Substitution Products: Hydroxylated or aminated derivatives
Esterification/Deprotection Products: Carboxylic acids
Scientific Research Applications
Chemistry: Tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.
Medicine: Research has explored the use of this compound in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro group can participate in substitution reactions, altering the structure and function of biological molecules. The tert-butyl ester group can undergo hydrolysis, releasing the carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
Tert-Butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine
Uniqueness: Tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate is unique due to its specific substitution pattern on the imidazo[4,5-b]pyridine ring. The presence of both nitro and chloro groups, along with the tert-butyl ester, gives it distinct chemical and biological properties compared to similar compounds. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 7-chloro-5-nitroimidazo[4,5-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O4/c1-11(2,3)20-10(17)15-5-13-8-6(12)4-7(16(18)19)14-9(8)15/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAFVCNDWZKBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1N=C(C=C2Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743702 | |
Record name | tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878011-44-0 | |
Record name | tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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